molecular formula C6H7N3O B13658852 3-Amino-6-methylpyrazine-2-carbaldehyde

3-Amino-6-methylpyrazine-2-carbaldehyde

Cat. No.: B13658852
M. Wt: 137.14 g/mol
InChI Key: WZOYDAHTRVRUHA-UHFFFAOYSA-N
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Description

3-Amino-6-methylpyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a methyl group at the 6-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylpyrazine-2-carbaldehyde typically involves the reaction of 3-amino-6-methylpyrazine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 3-amino-6-methylpyrazine is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-methylpyrazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: 3-Amino-6-methylpyrazine-2-carboxylic acid.

    Reduction: 3-Amino-6-methylpyrazine-2-methanol.

    Substitution: Depending on the nucleophile used, various substituted pyrazine derivatives.

Scientific Research Applications

3-Amino-6-methylpyrazine-2-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-6-methylpyrazine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Aminopyrazine-2-carbaldehyde: Lacks the methyl group at the 6-position.

    6-Methylpyrazine-2-carbaldehyde: Lacks the amino group at the 3-position.

    3-Amino-2-methylpyrazine: Lacks the aldehyde group at the 2-position.

Uniqueness: 3-Amino-6-methylpyrazine-2-carbaldehyde is unique due to the presence of all three functional groups (amino, methyl, and aldehyde) on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

3-amino-6-methylpyrazine-2-carbaldehyde

InChI

InChI=1S/C6H7N3O/c1-4-2-8-6(7)5(3-10)9-4/h2-3H,1H3,(H2,7,8)

InChI Key

WZOYDAHTRVRUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C=O)N

Origin of Product

United States

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